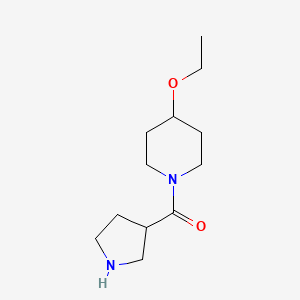

4-Ethoxy-1-(pyrrolidine-3-carbonyl)piperidine

Overview

Description

“4-Ethoxy-1-(pyrrolidine-3-carbonyl)piperidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . This compound is related to Ethyl 4-oxo-1-piperidinecarboxylate, which has been used to prepare tertiary alcohols .

Molecular Structure Analysis

The molecular structure of “4-Ethoxy-1-(pyrrolidine-3-carbonyl)piperidine” likely involves a piperidine ring attached to a pyrrolidine ring via a carbonyl group . The ethoxy group is attached to the piperidine ring .Chemical Reactions Analysis

While specific chemical reactions involving “4-Ethoxy-1-(pyrrolidine-3-carbonyl)piperidine” are not detailed in the literature, pyrrolidine derivatives are known to be versatile in chemical reactions .Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core component of 4-Ethoxy-1-(pyrrolidine-3-carbonyl)piperidine, is widely used in medicinal chemistry for the development of new drugs. Its saturated nature and sp3 hybridization allow for a significant exploration of pharmacophore space, contributing to the stereochemistry of molecules and enhancing three-dimensional coverage . This compound can be utilized in the synthesis of bioactive molecules with target selectivity, particularly in the development of treatments for human diseases.

Asymmetric Organocatalysis

4-Ethoxy-1-(pyrrolidine-3-carbonyl)piperidine can serve as a precursor or a component in the synthesis of asymmetric organocatalysts. These catalysts are crucial for facilitating enantioselective chemical reactions, which are essential for producing chiral drugs and other biologically active substances .

Biological Activity Modulation

The introduction of the pyrrolidine ring into biologically active compounds can significantly influence their activity. For instance, replacing a non-stereochemical group with a stereochemical one in pyrrolidine derivatives has been shown to benefit the activity of compounds acting as inverse agonists of nuclear hormone receptors involved in autoimmune diseases .

Cancer Treatment Research

Pyrrolidine derivatives, including those related to 4-Ethoxy-1-(pyrrolidine-3-carbonyl)piperidine, have been investigated for their potential use in cancer treatment. For example, certain pyrrolidine-based compounds have been identified as potent poly(ADP-ribose) polymerase (PARP) inhibitors, which are a class of drugs used in oncology .

Stereogenicity and Enantioselectivity

The stereogenicity of the pyrrolidine ring means that different stereoisomers can lead to different biological profiles of drug candidates. This is due to the varying binding modes to enantioselective proteins, which is a critical factor in drug design and development .

Synthetic Strategies

4-Ethoxy-1-(pyrrolidine-3-carbonyl)piperidine can be synthesized through various strategies, including ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings. These methods are fundamental in the creation of diverse compounds for pharmaceutical applications .

Future Directions

Mechanism of Action

Target of action

Pyrrolidine and piperidine rings are common structural motifs in many biologically active compounds . They are often used by medicinal chemists to obtain compounds for the treatment of human diseases . .

Mode of action

The mode of action would depend on the specific targets of the compound. Pyrrolidine and piperidine derivatives can have diverse modes of action due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like pyrrolidines and piperidines is a strategy used to modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates . .

properties

IUPAC Name |

(4-ethoxypiperidin-1-yl)-pyrrolidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-2-16-11-4-7-14(8-5-11)12(15)10-3-6-13-9-10/h10-11,13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQJXADHAIWOEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCN(CC1)C(=O)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-1-(pyrrolidine-3-carbonyl)piperidine | |

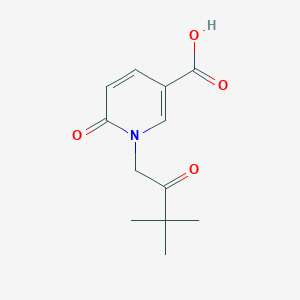

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

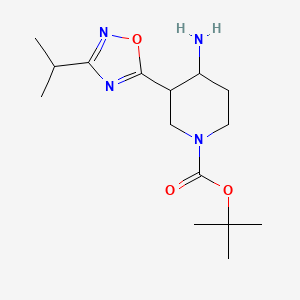

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1488811.png)

![{8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine](/img/structure/B1488812.png)